(2Z)-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide
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Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the steps of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Techniques like thermal analysis, spectroscopic analysis, and others are used .Scientific Research Applications
Crystal Structure and Polymorphism
The compound (2Z)-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide and its derivatives have been examined for their crystal structure and polymorphism. One study reveals that 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivative, 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide, exhibit distinct crystal structures and polymorphism, showcasing unique anti-rotamer conformations and trans- or cis-related amide O atoms to the O atom of the pyran ring (Reis et al., 2013).
Chemical Reactivity and Transformation
The reactivity of chromone-3-carboxamide has been explored, showcasing its transformation into various compounds like 4-hydroxycoumarin-3-carboxaldehyde and 3-aminomethylene-2H-chroman-2,4-dione. This study highlights the compound's versatility in forming different chemical structures under specific conditions (Ibrahim, 2009).
Synthesis of Heterocycles
Research indicates the synthesis of a range of heterocycles starting from 2-imino-N-phenyl-2H-chromene-3-carboxamide, leading to the formation of functionalized chromenes and other structurally diverse compounds. These findings are crucial in understanding the synthesis process and the potential applications of these heterocycles (Azab & Latif, 2012).
Synthesis and Characterization of Novel Derivatives
The synthesis and structural characterization of novel 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamides were undertaken, highlighting their significance as inhibitors of monoamino oxidase-B and ligands for adenosine receptors. This research adds valuable information to the chromone database and aids in understanding structure-activity relationships (Reis et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
8-methoxy-2-phenyliminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-21-14-9-5-6-11-10-13(16(18)20)17(22-15(11)14)19-12-7-3-2-4-8-12/h2-10H,1H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXOHZVKBSIBMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=CC=C3)C(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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